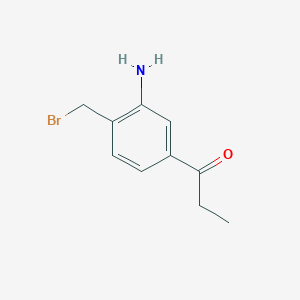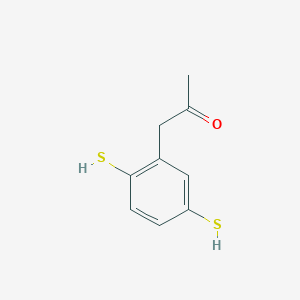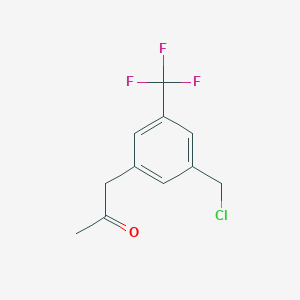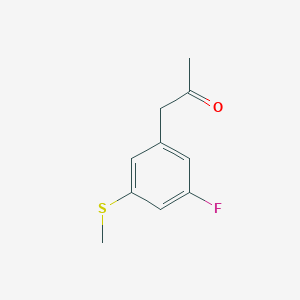![molecular formula C7H18Cl3N3 B14056615 (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is a chemical compound that belongs to the class of bicyclic amines. It is known for its unique structure, which includes a diazabicyclo[2.2.2]octane core. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl involves its interaction with specific molecular targets and pathways. The compound acts as a strong base and catalyst, facilitating various chemical reactions by providing an environment conducive to the reaction . Its unique structure allows it to interact with different molecules, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar compound with a slightly different structure but similar chemical properties.
Quinuclidine: Another bicyclic amine with comparable reactivity and applications.
Uniqueness
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is unique due to its specific stereochemistry and the presence of the methanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H18Cl3N3 |
|---|---|
Poids moléculaire |
250.6 g/mol |
Nom IUPAC |
[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c8-5-7-6-9-1-3-10(7)4-2-9;;;/h7H,1-6,8H2;3*1H/t7-;;;/m0.../s1 |
Clé InChI |
URXGEIARVUQOLC-QTPLPEIMSA-N |
SMILES isomérique |
C1CN2CCN1C[C@@H]2CN.Cl.Cl.Cl |
SMILES canonique |
C1CN2CCN1CC2CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)



![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)



![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
